molecular formula C18H31I B14204913 7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene CAS No. 827033-87-4

7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene

Cat. No.: B14204913
CAS No.: 827033-87-4
M. Wt: 374.3 g/mol
InChI Key: JINOUXDUAIXDHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene typically involves the iodination of a suitable precursor compound. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure consistency and efficiency. The process may also include purification steps such as distillation or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: The compound may be used in biological studies to investigate the effects of iodine-containing compounds on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene involves its interaction with molecular targets such as enzymes and receptors. The iodine atom in the compound can participate in halogen bonding, influencing the activity of target molecules. The prop-2-en-1-ylidene group may also interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

  • 7-Bromo-9-(prop-2-EN-1-ylidene)pentadec-7-ene
  • 7-Chloro-9-(prop-2-EN-1-ylidene)pentadec-7-ene
  • 7-Fluoro-9-(prop-2-EN-1-ylidene)pentadec-7-ene

Comparison: Compared to its bromine, chlorine, and fluorine analogs, 7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene is unique due to the presence of the iodine atom, which is larger and more polarizable. This results in stronger halogen bonding interactions and potentially different reactivity and biological activity .

Properties

CAS No.

827033-87-4

Molecular Formula

C18H31I

Molecular Weight

374.3 g/mol

IUPAC Name

7-iodo-9-prop-2-enylidenepentadec-7-ene

InChI

InChI=1S/C18H31I/c1-4-7-9-11-14-17(13-6-3)16-18(19)15-12-10-8-5-2/h6,13,16H,3-5,7-12,14-15H2,1-2H3

InChI Key

JINOUXDUAIXDHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC=C)C=C(CCCCCC)I

Origin of Product

United States

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